molecular formula C20H23F3N2 B5187749 1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-phenylpiperazine

1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-phenylpiperazine

Cat. No. B5187749
M. Wt: 348.4 g/mol
InChI Key: OQXFBZAEGKEXTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-phenylpiperazine, also known as TFMP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential applications in scientific research due to its unique chemical structure and properties.

Mechanism of Action

1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-phenylpiperazine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, cognition, and perception. By binding to these receptors, 1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-phenylpiperazine can modulate their activity and affect downstream signaling pathways. This can lead to changes in neurotransmitter release, gene expression, and neuronal plasticity.
Biochemical and Physiological Effects:
1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-phenylpiperazine has been shown to have a range of biochemical and physiological effects in various experimental models. It has been reported to increase dopamine and norepinephrine release in the prefrontal cortex and striatum, which may contribute to its cognitive-enhancing properties. 1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-phenylpiperazine has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-phenylpiperazine has several advantages for use in scientific research. It has a high affinity and selectivity for serotonin receptors, making it a valuable tool for studying their function. It is also relatively stable and easy to synthesize, which facilitates its use in laboratory experiments.
However, there are also some limitations to the use of 1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-phenylpiperazine. It has a relatively short half-life in vivo, which may limit its usefulness for studying long-term effects. It also has a low oral bioavailability, which may require the use of alternative administration routes such as intravenous injection.

Future Directions

There are several future directions for research on 1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-phenylpiperazine. One area of interest is its potential as a therapeutic agent for various psychiatric and neurological disorders. 1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-phenylpiperazine has been shown to have antidepressant and anxiolytic properties in animal models, and further studies are needed to determine its potential in humans.
Another area of interest is the development of new derivatives of 1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-phenylpiperazine with improved pharmacological properties. For example, modifications to the piperazine ring or the trifluoromethyl group may enhance its affinity for serotonin receptors or improve its pharmacokinetic profile.
Conclusion:
In conclusion, 1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-phenylpiperazine is a valuable tool for scientific research due to its unique chemical structure and properties. It has been widely studied for its potential applications in the study of serotonin receptors and their role in various physiological and pathological processes. Further research is needed to fully understand its pharmacological properties and potential therapeutic applications.

Synthesis Methods

1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-phenylpiperazine can be synthesized using a variety of methods, including the reaction of 1-methylpiperazine with 3-(trifluoromethyl)benzyl chloride and phenylmagnesium bromide. The resulting product can be purified using column chromatography and characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-phenylpiperazine has been studied extensively for its potential applications in scientific research. It has been shown to have a high affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. This makes 1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-phenylpiperazine a valuable tool for studying the role of these receptors in various physiological and pathological processes.

properties

IUPAC Name

1-phenyl-4-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N2/c1-16(14-17-6-5-7-18(15-17)20(21,22)23)24-10-12-25(13-11-24)19-8-3-2-4-9-19/h2-9,15-16H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXFBZAEGKEXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-4-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazine

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